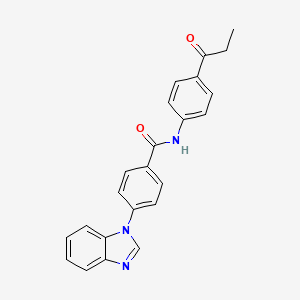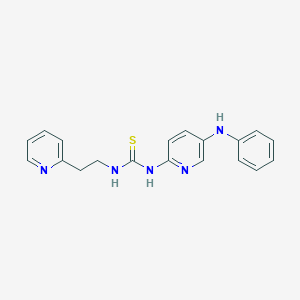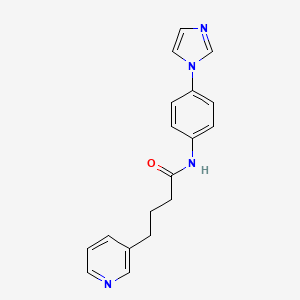
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide, also known as BIPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide exerts its anticancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to reduce the severity of inflammation in animal models of acute lung injury and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide in lab experiments is its high potency and selectivity for tubulin. However, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide is also highly insoluble in water, which can make it difficult to use in certain assays. Additionally, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has not yet been studied extensively in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide. One area of interest is the development of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide's potential as an anti-inflammatory agent in various disease models. Additionally, further in vivo studies are needed to determine the safety and efficacy of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide as a potential anticancer agent.
Synthesemethoden
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can be synthesized through a multistep process starting with the reaction of 4-bromoaniline and 4-propanoylbenzoic acid to form 4-(4-propanoylphenyl)aniline. This intermediate is then reacted with potassium carbonate and 1,2-phenylenediamine to yield 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-22(27)16-7-11-18(12-8-16)25-23(28)17-9-13-19(14-10-17)26-15-24-20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIMSOGUMFEDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)


![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)